Donepezil-d5 (hydrochloride)
Description
Significance of Stable Isotope Labeling in Drug Discovery and Development
Stable isotope labeling involves the replacement of one or more atoms in a molecule with their non-radioactive isotopes. metsol.com For instance, hydrogen (H) can be replaced with its heavier, stable isotope, deuterium (B1214612) (D). clearsynth.com This seemingly minor alteration can have significant and beneficial implications across various stages of pharmaceutical research. symeres.commusechem.com
One of the primary applications of stable isotope labeling is in the study of drug metabolism and pharmacokinetics (DMPK). symeres.commetsol.com By introducing deuterium into a drug molecule, researchers can trace its journey through the body, a process known as ADME (absorption, distribution, metabolism, and excretion). musechem.comchemicalsknowledgehub.com This allows for a detailed understanding of how a drug is processed, which is crucial for optimizing its therapeutic potential. symeres.comnih.gov
The use of deuterated compounds in conjunction with sensitive analytical techniques like mass spectrometry enables the precise quantification of a drug and its metabolites in biological samples. metsol.comnih.gov This provides invaluable data on a drug's bioavailability, how it is distributed to various tissues, the metabolic pathways it undergoes, and how it is ultimately eliminated from the body. symeres.comchemicalsknowledgehub.com
Deuterated compounds serve as ideal internal standards in quantitative bioanalytical assays, particularly those utilizing liquid chromatography-mass spectrometry (LC-MS). clearsynth.comscispace.com An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to a sample in a known concentration. scispace.comnih.gov
By comparing the analytical response of the target compound to that of its deuterated internal standard, researchers can achieve highly accurate and precise quantification. clearsynth.com The deuterated standard helps to correct for variations that can occur during sample preparation and analysis, such as extraction efficiency and instrument response. clearsynth.comnih.gov Although structurally similar, the mass difference between the analyte and the deuterated standard allows them to be distinguished by the mass spectrometer. oup.com
| Application of Deuterated Compounds | Description | Key Advantage |
| Drug Metabolism Studies | Tracing the fate of a drug within a biological system to understand its absorption, distribution, metabolism, and excretion (ADME). symeres.commusechem.comchemicalsknowledgehub.com | Provides a comprehensive profile of a drug's journey and transformation in the body. nih.gov |
| Pharmacokinetic Analysis | Determining the rate and extent of drug absorption, distribution, metabolism, and elimination. symeres.comnih.gov | Helps in understanding a drug's concentration over time, influencing dosing regimens. |
| Internal Standards | Used in quantitative assays to improve the accuracy and precision of measurements. clearsynth.comscispace.com | Corrects for variability in analytical procedures, leading to more reliable data. nih.gov |
| Kinetic Isotope Effect Studies | Investigating the impact of isotopic substitution on reaction rates to understand metabolic pathways. tandfonline.comportico.org | Can be used to slow down metabolism at specific sites, potentially improving a drug's properties. researchgate.net |
The replacement of hydrogen with deuterium can significantly impact the rate of enzyme-mediated reactions, a phenomenon known as the kinetic isotope effect (KIE). tandfonline.comportico.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore requires more energy to break. tandfonline.comdovepress.com
This effect is particularly relevant for drugs that are metabolized by enzymes like cytochrome P450 (CYP450), where the cleavage of a C-H bond is often a rate-limiting step. tandfonline.comjuniperpublishers.com By strategically placing deuterium at a site of metabolic attack, the rate of metabolism can be slowed down. tandfonline.comresearchgate.net This can lead to a longer drug half-life, reduced clearance, and potentially an improved pharmacokinetic profile. symeres.comdovepress.com However, it is important to note that the extent of the KIE is dependent on the specific enzyme and reaction mechanism. tandfonline.comnih.govunl.edu
Overview of Donepezil (B133215) as a Central Nervous System Research Compound
Donepezil is a well-established compound in the field of central nervous system (CNS) research. nih.govresearchgate.net It is primarily investigated for its role as a reversible inhibitor of the enzyme acetylcholinesterase (AChE). medchemexpress.comnih.gov
Historical Context of Donepezil Research in Neurobiology
The development of Donepezil was driven by the cholinergic hypothesis, which posits that a deficit in the neurotransmitter acetylcholine (B1216132) is a key factor in the cognitive decline associated with certain neurodegenerative conditions. wikipedia.orgspandidos-publications.com By inhibiting AChE, the enzyme responsible for breaking down acetylcholine, Donepezil increases the levels of this neurotransmitter in the brain, thereby enhancing cholinergic function. nih.govnih.gov Preclinical studies in animal models demonstrated that Donepezil could improve performance in learning and memory tasks. nih.govjamanetwork.com
General Mechanistic Research Focus of Donepezil (Preclinical)
Preclinical research on Donepezil has largely focused on its high selectivity for AChE in the brain over butyrylcholinesterase (BuChE) in the periphery. nih.govresearchgate.net This selectivity is believed to contribute to its targeted effects within the CNS. researchgate.net In addition to its primary mechanism of AChE inhibition, some preclinical studies have explored other potential non-cholinergic mechanisms of Donepezil. wikipedia.orgbrieflands.com These include investigations into its effects on neuroinflammation and other cellular pathways. nih.govbrieflands.com Furthermore, preclinical studies have been conducted to understand its pharmacokinetic and pharmacodynamic properties, as well as its distribution in various tissues. rsc.orgmdpi.com
The deuterated form, Donepezil-d5 (hydrochloride), is a valuable tool for researchers. medchemexpress.comtocris.com The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium. tocris.com This labeled version is primarily used as an internal standard in quantitative analytical studies to ensure the accuracy of measuring Donepezil concentrations in biological samples. medchemexpress.commedchemexpress.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H24D5NO3.HCl |
|---|---|
Molecular Weight |
420.99 |
IUPAC Name |
5,6-dimethoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H/i3D,4D,5D,6D,7D; |
SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl |
Synonyms |
2,3-Dihydro-5,6-dimethoxy-2-[[1-((phenyl-d5)methyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride |
Origin of Product |
United States |
Synthesis and Chemical Characterization of Donepezil D5 Hydrochloride
Methodologies for Deuterium (B1214612) Incorporation into Pharmaceutical Structures
The introduction of deuterium into pharmaceutical compounds can be achieved through several established synthetic methodologies. These methods can be broadly categorized into three main approaches: stepwise or multistep synthesis using commercially available deuterated starting materials, isotope exchange reactions, and trideuteromethylation researchgate.net.
Stepwise synthesis involves building the target molecule from smaller, already deuterated precursors like methanol-d4 (CD3OD), iodomethane-d3 (CD3I), or acetone-d6 researchgate.net. Isotope exchange methods, on the other hand, introduce deuterium into an existing molecular scaffold. This can be accomplished through various reactions, including:
Reductive deuteration: Using deuterated reducing agents such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4) to reduce double bonds or carbonyl groups researchgate.netnih.gov.
Dehalogenation deuteration: Replacing a halogen atom with a deuterium atom, often using deuterium gas (D2) and a palladium catalyst (Pd/C) researchgate.net.
Hydrogen-Deuterium (H/D) exchange: This can be catalyzed by acids, bases, or transition metals, facilitating the exchange of protons for deuterons from a deuterated solvent like D2O researchgate.netresearchgate.net.
Modern techniques also employ photocatalysis and novel catalysts, such as ruthenium nanoparticles, to achieve deuteration under specific conditions assumption.edu. The choice of method depends on the desired location of the deuterium atoms, the stability of the molecule, and the availability of deuterated reagents.
While the precise, proprietary synthesis of commercially available Donepezil-d5 (hydrochloride) is not always publicly detailed, a plausible synthetic strategy can be inferred from known deuteration methods and the general synthesis of donepezil (B133215). The "d5" designation typically indicates the presence of five deuterium atoms. In the case of Donepezil, these are commonly located on the dimethoxy groups of the indanone ring.
A likely synthetic approach involves the use of a deuterated precursor for the 5,6-dimethoxy-indanone moiety. The synthesis would proceed by reacting this deuterated indanone with 1-benzylpiperidine-4-carboxaldehyde. This reaction is a type of aldol condensation followed by dehydration and subsequent reduction to form the final donepezil structure scispace.comfrontiersin.orgnewdrugapprovals.org. The introduction of the deuterium atoms at the methoxy groups would be accomplished by using a deuterated methylating agent, such as iodomethane-d3 (CD3I), earlier in the synthesis of the indanone starting material.
Achieving regioselectivity—the precise placement of deuterium atoms at specific positions—is a critical challenge in the synthesis of deuterated compounds. The strategy for regioselective deuteration is highly dependent on the target molecule's structure and the reactivity of its various C-H bonds.
Several strategies are employed to control the location of deuterium incorporation:
Directing Groups: Functional groups within a molecule can direct a metal catalyst to a specific C-H bond, facilitating selective H/D exchange at that position researchgate.net.
Steric Hindrance: The three-dimensional shape of a molecule can block certain positions from the deuterating agent, thereby favoring deuteration at more accessible sites.
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on an aromatic ring can influence the acidity of adjacent C-H bonds, making some more susceptible to H/D exchange than others researchgate.netrsc.org.
Use of Pre-deuterated Building Blocks: As mentioned for Donepezil-d5, synthesizing the molecule from precursors that already contain deuterium at the desired locations is a highly effective method for ensuring regioselectivity nih.gov.
For Donepezil-d5, the regioselectivity is achieved by targeting the methoxy groups, which are chemically distinct from the other C-H bonds in the molecule, allowing for their specific labeling using an appropriate deuterated reagent during the synthesis of the indanone intermediate.
Analytical Confirmation of Deuterium Labeling and Compound Identity
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for characterizing deuterated compounds.
¹H NMR (Proton NMR): The replacement of a hydrogen atom with a deuterium atom results in the disappearance of the corresponding signal in the ¹H NMR spectrum studymind.co.uk. This allows for the direct confirmation of the location of deuterium labeling.
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a spectrum that shows signals only at the positions where deuterium has been incorporated magritek.com.
¹³C NMR (Carbon-13 NMR): The presence of a C-D bond instead of a C-H bond can cause a slight upfield shift in the ¹³C NMR signal for the attached carbon. It can also affect the multiplicity of the signal due to C-D coupling.
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule, which directly reflects the incorporation of deuterium. High-resolution mass spectrometry (HR-MS) is particularly useful for distinguishing between isotopologues (molecules that differ only in their isotopic composition) rsc.orgnih.govresearchgate.net. The molecular ion peak for Donepezil-d5 will be shifted by approximately 5 mass units compared to unlabeled donepezil.
Infrared (IR) Spectroscopy can also be used, as the vibrational frequency of a C-D bond is lower than that of a C-H bond. This results in the appearance of characteristic absorption bands at lower wavenumbers in the IR spectrum acs.org.
| Technique | Observation for Unlabeled Donepezil | Expected Observation for Donepezil-d5 |
|---|---|---|
| ¹H NMR | Signals corresponding to methoxy protons (~3.9 ppm) | Absence or significant reduction of signals at ~3.9 ppm |
| Mass Spectrometry | Molecular ion peak (M+H)⁺ at m/z 380.2 | Molecular ion peak (M+H)⁺ at m/z 385.2 |
| IR Spectroscopy | C-H stretching vibrations (~2850-3000 cm⁻¹) | Appearance of C-D stretching vibrations (~2100-2250 cm⁻¹) |
Isotopic purity refers to the percentage of the labeled compound that contains the desired number of deuterium atoms, while isotopic enrichment refers to the percentage of deuterium at a specific labeled position. Both are critical parameters for the quality control of deuterated compounds rsc.orgacs.org.
Mass Spectrometry is the primary method for determining isotopic purity. By analyzing the relative intensities of the mass peaks corresponding to the unlabeled compound (d0) and the various deuterated isotopologues (d1, d2, d3, d4, d5, etc.), the distribution of deuterium incorporation can be quantified nih.govresearchgate.netacs.org. The isotopic purity is typically calculated from the ratio of the peak area of the desired deuterated molecule to the sum of the peak areas of all isotopologues.
NMR Spectroscopy can also provide insights into isotopic enrichment. For instance, by comparing the integration of a residual proton signal at a deuterated position to the integration of a non-deuterated signal elsewhere in the molecule, the percentage of deuterium incorporation at that site can be estimated rsc.org.
| Technique | Parameter Measured | Methodology |
|---|---|---|
| Mass Spectrometry (LC-MS) | Isotopic Purity/Distribution | Integration of extracted ion chromatograms for each isotopologue (d0 to d5) |
| High-Resolution Mass Spectrometry (HR-MS) | Precise Mass and Isotopic Distribution | Accurate mass measurement to confirm elemental composition and resolve isotopic peaks |
| Nuclear Magnetic Resonance (NMR) | Isotopic Enrichment at Specific Sites | Comparison of signal integrals between deuterated and non-deuterated positions in the ¹H NMR spectrum |
Bioanalytical Method Development and Validation Utilizing Donepezil D5 Hydrochloride
Principles of Isotope Dilution Mass Spectrometry for Quantitative Bioanalysis
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for the precise quantification of analytes in complex matrices. osti.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, known as an internal standard (IS), to the sample. osti.govnih.gov In this context, Donepezil-d5 (hydrochloride) serves as the ideal internal standard for the quantification of Donepezil (B133215). nih.govannexpublishers.com
The core of the IDMS method lies in measuring the ratio of the naturally occurring analyte to the isotopically labeled internal standard using a mass spectrometer. osti.gov Because the analyte and the internal standard are chemically identical, they exhibit the same behavior during sample preparation and analysis, including extraction, chromatography, and ionization. nih.gov This co-elution and co-ionization effectively compensates for any sample loss or variability during the analytical process. The concentration of the analyte in the original sample is then calculated based on the measured isotope ratio and the known amount of the added internal standard. osti.gov This method is recognized for its high accuracy and precision, making it a reference method for quantitative analysis. nih.gov
The use of a stable isotope-labeled internal standard like Donepezil-d5 is crucial for minimizing analytical errors. nih.gov It corrects for matrix effects, which are variations in analytical response caused by other components in the sample matrix. creative-proteomics.com By ensuring that the analyte and the internal standard are affected equally by these matrix effects, IDMS provides a more accurate and reliable quantification than methods relying on external standards. creative-proteomics.com
Development of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
The coupling of high-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the quantitative analysis of drugs like Donepezil in biological fluids. plos.orgresearchgate.netnih.gov This combination offers high selectivity and sensitivity, which are essential for measuring the low concentrations of drugs and their metabolites often found in pharmacokinetic studies. plos.org
Effective chromatographic separation is critical for distinguishing Donepezil and its metabolites from endogenous components in the biological matrix. Various reversed-phase C18 columns are commonly employed for this purpose. plos.orgnih.govlcms.czoup.com The choice of mobile phase composition, including organic modifiers like acetonitrile (B52724) or methanol (B129727) and additives such as formic acid or ammonium (B1175870) formate (B1220265), is optimized to achieve good peak shape, resolution, and retention times. nih.govplos.orglcms.cz
For instance, one method utilized a mobile phase consisting of 5mM ammonium formate with 0.1% formic acid and acetonitrile in an isocratic elution. lcms.cz Another study employed a gradient elution with a mobile phase of 2 mM ammonium acetate (B1210297) and 0.1% formic acid in acetonitrile. nih.govmdpi.com The flow rate and column temperature are also key parameters that are adjusted to optimize the separation. nih.govlcms.cz The goal is to achieve a short run time while ensuring adequate separation of the analytes of interest from potential interferences. researchgate.netrsc.org For the simultaneous determination of Donepezil and its metabolites, such as 6-O-desmethyl Donepezil (M1), 5-O-desmethyl Donepezil (M2), and N-oxide Donepezil (M6), chromatographic conditions must be carefully optimized to separate these structurally similar compounds. oup.com
Table 1: Examples of Chromatographic Conditions for Donepezil Analysis
| Column | Mobile Phase A | Mobile Phase B | Elution Mode | Flow Rate (mL/min) | Reference |
|---|---|---|---|---|---|
| SB C18 (100 X 3.0, 1.8um) | 5mM ammonium formate with 0.1% formic acid | Acetonitrile | Isocratic (20:80) | 0.4 | lcms.cz |
| Thermo Hypersil Gold C18 (150 × 2.1 mm, 1.9 µm) | 5% acetic acid in 20 mM ammonium acetate (pH 3.3) | 100% Acetonitrile | Isocratic (60:40) | 0.3 | nih.gov |
| InfinityLab Poroshell 120 EC-C18 (50 × 2.1 mm, 2.7 µm) | 5 mM ammonium formate/0.1% formic acid in 95:5 water:acetonitrile | 5 mM ammonium formate/0.1% formic acid in 5:95 water:acetonitrile | Gradient | 0.4 | nih.gov |
| Cadenza CD-C18 (100 mm length) | Not specified | Not specified | Gradient | Not specified | oup.com |
In tandem mass spectrometry, the selection of appropriate precursor and product ions for both the analyte and the internal standard is crucial for achieving high selectivity and sensitivity. This is typically done using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode. researchgate.netnih.gov For Donepezil, a common transition monitored is m/z 380 to 91. nih.govnih.gov For its deuterated internal standard, Donepezil-d5, the transition is shifted to m/z 385 to 96. nih.gov The five deuterium (B1214612) atoms on the phenyl ring of Donepezil-d5 result in this 5-dalton mass shift, allowing the mass spectrometer to distinguish it from the unlabeled drug. nih.gov
Other mass spectrometric parameters, such as declustering potential, collision energy, and ion source settings (e.g., ion spray voltage, temperature, gas flows), are optimized to maximize the signal intensity for both the analyte and the internal standard. nih.gov
Table 2: Exemplary Mass Spectrometric Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Donepezil | 380.210 | 91.020 | annexpublishers.com |
| Donepezil-d5 | 385.200 | 96.020 | annexpublishers.com |
| Donepezil | 380 | 91 | nih.gov |
| Donepezil-d5 | 385 | 96 | nih.gov |
The goal of sample preparation is to extract the analyte and internal standard from the complex biological matrix, remove interfering substances, and concentrate the sample. Common techniques for Donepezil analysis include liquid-liquid extraction (LLE), protein precipitation (PPT), and solid-phase extraction (SPE). plos.orgoup.comnih.gov
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent. nih.govlcms.cz A mixture of ethyl acetate and n-hexane is a commonly used extraction solvent for Donepezil. lcms.cz After vortexing and centrifugation, the organic layer containing the analyte and internal standard is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system. lcms.cz
Protein Precipitation (PPT): This is a simpler and faster method where a large excess of an organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. nih.govmdpi.com After centrifugation, the supernatant containing the analyte is collected for analysis. mdpi.com While efficient at removing proteins, PPT may be less effective at removing other endogenous components that can cause matrix effects. plos.org
Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction compared to LLE and PPT. oup.comrsc.org The sample is loaded onto a solid sorbent cartridge, interfering substances are washed away, and the analyte is then eluted with a suitable solvent. oup.com This technique can provide higher recovery and cleaner extracts, leading to improved sensitivity and reproducibility. rsc.org
Comprehensive Validation of Bioanalytical Methods
Once a bioanalytical method is developed, it must undergo a rigorous validation process to ensure its reliability and reproducibility for its intended purpose. This validation is performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA). nih.govnih.gov
Linearity: The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. nih.gov A linear regression analysis is performed, and the correlation coefficient (r) or coefficient of determination (r²) is calculated to assess the linearity. nih.govnih.gov Typically, an r² value greater than 0.99 is considered acceptable. nih.gov
Sensitivity: The sensitivity of the method is determined by the limit of detection (LOD) and the lower limit of quantification (LLOQ). rsc.orgnih.gov The LOD is the lowest concentration of an analyte that can be reliably detected, often defined as a signal-to-noise ratio of 3:1. nih.gov The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within ±20%). plos.orgnih.gov The LLOQ is a critical parameter as it defines the lower end of the quantifiable range of the assay. nih.gov
Table 3: Linearity and Sensitivity Data from a Validated Donepezil Assay
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 0.1 ng/mL to 100 ng/mL | lcms.cz |
| Correlation Coefficient (r) | > 0.999 | nih.gov |
| LLOQ | 0.1 ng/mL | nih.gov |
| Accuracy at LLOQ | Within ±20% | plos.org |
| Precision at LLOQ | ≤ 20% | plos.org |
Evaluation of Accuracy and Precision (Intra- and Inter-Assay)
The validation of a bioanalytical method is crucial to ensure its reliability for the quantification of analytes in biological samples. Accuracy and precision are fundamental parameters in this validation process. Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, while precision describes the closeness of agreement among a series of measurements from the same homogeneous sample. These are typically evaluated through intra-assay (within a single analytical run) and inter-assay (between different analytical runs) assessments.
In the context of methods utilizing Donepezil-d5 (hydrochloride) as an internal standard for the quantification of donepezil, accuracy and precision are rigorously tested. Regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), stipulate acceptance criteria for these parameters. Generally, for quality control (QC) samples at low, medium, and high concentrations, the precision, expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD), should not exceed 15%. pjps.pk The accuracy, expressed as the relative error (%RE), should be within ±15% of the nominal concentration. oup.comtandfonline.com For the lower limit of quantification (LLOQ), a slightly wider margin is often accepted, with precision and accuracy within 20%. pjps.pkoup.com
Multiple studies have demonstrated that bioanalytical methods for donepezil using a deuterated internal standard meet these stringent criteria. For instance, one ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method reported intra-batch precision ranging from 0.98% to 5.59% and inter-batch precision from 2.74% to 7.97%. nih.gov The intra- and inter-batch accuracies for the same method were found to be between 98.0% to 110.0% and 100.7% to 104.7%, respectively. nih.gov Another study using LC-MS/MS found between-run accuracy to be between 102.8% and 104.8% with a precision (%CV) of less than 5%. annexpublishers.com Similarly, a separate validation reported intra- and inter-run precision and accuracy to be within ±10% at all QC and LLOQ concentrations. researchgate.net These findings confirm that the use of Donepezil-d5 (hydrochloride) as an internal standard facilitates the development of highly accurate and precise quantitative methods.
| Parameter | Concentration Level | Finding | Source |
|---|---|---|---|
| Intra-Assay Precision (%CV) | LQC, MQC, HQC | 0.98% to 5.59% | nih.gov |
| Inter-Assay Precision (%CV) | LQC, MQC, HQC | 2.74% to 7.97% | nih.gov |
| Intra-Assay Accuracy (% of Nominal) | LQC, MQC, HQC | 98.0% to 110.0% | nih.gov |
| Inter-Assay Accuracy (% of Nominal) | LQC, MQC, HQC | 100.7% to 104.7% | nih.gov |
| Between-Run Precision (%CV) | QC Samples | < 5% | annexpublishers.com |
| Between-Run Accuracy (% of Nominal) | QC Samples | 102.8% to 104.8% | annexpublishers.com |
| Intra-Day Precision (%CV) | LQC, MQC, HQC | 0.69% to 5.65% | mdpi.com |
| Inter-Day Precision (%CV) | LQC, MQC, HQC | 1.68% to 12.48% | mdpi.com |
| Intra-Day Accuracy (% of Nominal) | LQC, MQC, HQC | 93.52% to 107.12% | mdpi.com |
| Inter-Day Accuracy (% of Nominal) | LQC, MQC, HQC | 94.36% to 108.51% | mdpi.com |
Determination of Extraction Recovery and Matrix Effects
Extraction recovery and matrix effects are critical parameters evaluated during the validation of bioanalytical methods to ensure that the sample preparation process is efficient, reproducible, and free from interference from the biological matrix. The extraction recovery of an analyte is the efficiency of the extraction procedure, comparing the amount of analyte in the final extract to the initial amount in the biological sample. The matrix effect refers to the alteration of ionization efficiency by co-eluting, undetected components from the biological matrix, which can lead to ion suppression or enhancement.
The use of a stable isotope-labeled internal standard, such as Donepezil-d5, is the preferred approach to compensate for variability in both extraction recovery and matrix effects. Since Donepezil-d5 is chemically and physically almost identical to the analyte (donepezil), it experiences similar extraction losses and matrix-induced ion suppression or enhancement. vulcanchem.com
Studies have shown consistent and high recovery for both donepezil and its deuterated internal standard. In one bioequivalence study, the mean extraction recovery of donepezil from plasma was 88.4%, while that of Donepezil-d5 was 91.3%. annexpublishers.com Another study reported extraction recoveries for donepezil ranging from approximately 70% to 80% at three different concentration levels, with the internal standard's recovery being similar at 72.7%. oup.com A liquid-liquid extraction (LLE) procedure using a mixture of n-hexane and ethyl acetate also reported a high mean extraction recovery of 91.3% for Donepezil-d5. vulcanchem.com An optimized LLE method using methyl tert-butyl ether reported excellent recovery for donepezil, ranging from 98.5% to 106.8%. plos.orgnih.gov The matrix effect for this method was found to be between 92.2% and 103.8%, indicating minimal interference from plasma components. plos.orgnih.gov
| Parameter | Analyte | Finding | Extraction Method | Source |
|---|---|---|---|---|
| Mean Extraction Recovery | Donepezil | 88.4% | Liquid-Liquid Extraction | annexpublishers.com |
| Mean Extraction Recovery | Donepezil-d5 | 91.3% | Liquid-Liquid Extraction | annexpublishers.comvulcanchem.com |
| Extraction Recovery | Donepezil | ~70-80% | Solid-Phase Extraction | oup.com |
| Extraction Recovery | Donepezil Analog (IS) | 72.7% | Solid-Phase Extraction | oup.com |
| Extraction Recovery | Donepezil | 98.5% - 106.8% | Liquid-Liquid Extraction | plos.orgnih.gov |
| Matrix Effect | Donepezil | 92.2% - 103.8% | Liquid-Liquid Extraction | plos.orgnih.gov |
| Extraction Recovery | Donepezil | >90% | Protein Precipitation | researchgate.net |
Stability Studies of Analyte in Biological Samples
Stability studies are essential to ensure that the concentration of the analyte in a biological sample does not change from the time of sample collection to the time of analysis. These evaluations are performed under various conditions to simulate potential storage and handling scenarios. The use of Donepezil-d5 (hydrochloride) as an internal standard helps to control for any degradation of the analyte, provided its stability is comparable to that of the non-deuterated compound. vulcanchem.com
Bioanalytical method validation guidelines require the assessment of analyte stability under several conditions:
Freeze-Thaw Stability: This test evaluates the stability of the analyte after repeated cycles of freezing and thawing. In one study, donepezil was found to be stable in plasma after undergoing harsh freeze-thaw exposure. pjps.pk
Short-Term (Bench-Top) Stability: This assesses the stability of the analyte in the biological matrix at room temperature for a specified period, mimicking the time samples might spend on a lab bench. Research has shown donepezil to be stable in plasma for at least 6 to 18 hours at room temperature. pjps.pkannexpublishers.com
Long-Term Stability: This determines the stability of the analyte when stored at a specified low temperature (e.g., -20°C or -80°C) for an extended duration. Donepezil has been shown to be stable in plasma for at least 1 month at -20°C and for a minimum of 104 days when stored at -65 ± 10 °C. pjps.pkannexpublishers.com Another study confirmed stability for at least 184 days at -20°C. oup.comnih.gov
Post-Preparative (Autosampler) Stability: This evaluates the stability of the processed samples while they are in the autosampler waiting for injection into the analytical instrument. Processed samples of donepezil have been found to be stable for at least 24 hours at room temperature. pjps.pk
The acceptance criterion for stability studies is typically that the mean concentration of the stability samples should be within ±15% of the nominal concentration. rsc.org The consistent results across these studies confirm that donepezil is a stable compound in biological matrices under typical laboratory conditions, ensuring the integrity of samples during pharmacokinetic and bioequivalence studies. tandfonline.com
| Stability Type | Storage Condition | Duration | Matrix | Source |
|---|---|---|---|---|
| Short-Term (Bench-Top) | Room Temperature | At least 18 hours | Plasma | annexpublishers.com |
| Short-Term (Bench-Top) | Room Temperature | 6 hours | Plasma | pjps.pk |
| Long-Term | -65 ± 10 °C | At least 104 days | Plasma | annexpublishers.com |
| Long-Term | -20 °C | At least 184 days | Plasma | oup.comnih.gov |
| Long-Term | -20 °C | 1 month | Plasma | pjps.pk |
| Freeze-Thaw | Multiple Cycles | - | Plasma | pjps.pkrsc.org |
| Post-Preparative | Room Temperature | 24 hours | Processed Sample | pjps.pk |
| Post-Preparative (Autosampler) | 4 °C | 48 hours | Extracted Sample | rsc.org |
Preclinical Pharmacokinetic Research of Donepezil Using Donepezil D5 Hydrochloride
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
Preclinical ADME studies are fundamental to characterizing how an organism processes a drug. These studies in animal models such as rats and dogs have been crucial in elucidating the pharmacokinetic properties of Donepezil (B133215).
The efficacy of Donepezil is contingent on its ability to cross the blood-brain barrier (BBB) to exert its action within the central nervous system. Preclinical studies have demonstrated that Donepezil effectively penetrates the BBB. In rats, brain concentrations have been shown to exceed plasma concentrations, with the area under the curve (AUC) for the brain being approximately nine times higher than that of plasma following intramuscular administration. nih.gov Similarly, studies in mice indicate that brain concentrations of Donepezil are 3- to 4-fold higher than corresponding plasma concentrations. rsc.org This efficient passage into the brain is critical for its therapeutic activity. Research also indicates that the metabolites of Donepezil have low permeability through the BBB, with the parent compound accounting for the vast majority of the radioactivity detected in the brain after administration of radiolabeled Donepezil. longdom.org
| Animal Model | Parameter | Finding | Reference |
|---|---|---|---|
| Rat | Brain AUC vs. Plasma AUC | Brain AUC was 9-times higher than Plasma AUC | nih.gov |
| Mouse | Brain-to-Plasma Concentration Ratio | 3- to 4-fold higher concentration in the brain | rsc.org |
| Rat | Metabolite BBB Penetration | Low permeability of metabolites into the brain | longdom.org |
Following absorption, Donepezil is distributed throughout the body. In rats, pharmacokinetic studies have shown substantial distribution to several organs. The highest concentrations are typically found in the organs responsible for metabolism and elimination, namely the liver, kidneys, and lungs. rsc.orglongdom.org Significant distribution has also been observed in the adrenal glands and the heart. longdom.org This widespread distribution is expected for a lipophilic compound. Despite its distribution to peripheral tissues, its primary therapeutic action is localized to the brain due to its high penetration and specific pharmacological activity on acetylcholinesterase in the central nervous system. nih.gov
| Preclinical Species | Route of Excretion | Percentage of Administered Dose | Reference |
|---|---|---|---|
| Dog | Feces | 59.7% | longdom.org |
| Urine | 39.2% | ||
| Rat | Feces (Total) | 78-82% | longdom.org |
| Urine (in bile duct-cannulated) | 24.4% |
In Vitro and In Vivo Metabolic Profiling and Metabolite Identification
Donepezil undergoes extensive metabolism in the liver before excretion. Both in vitro studies using liver microsomes from different species (rat, mouse, human) and in vivo studies in animal models have been employed to identify the metabolic pathways and the enzymes responsible. researchgate.net
The metabolism of Donepezil is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. In vitro studies using human liver microsomes have identified CYP3A4 and CYP2D6 as the main isoenzymes responsible for its biotransformation. researchgate.netresearchgate.net These enzymes catalyze the initial oxidative steps in the metabolic cascade, leading to the formation of various metabolites. The involvement of these specific CYP isoenzymes is a critical piece of information for predicting potential drug-drug interactions.
Preclinical studies have elucidated a complex metabolic map for Donepezil. The primary (Phase I) metabolic pathways include:
O-demethylation: Removal of a methyl group from the methoxy-indanone moiety.
Hydroxylation: Addition of a hydroxyl group to the indanone ring.
N-oxidation: Oxidation of the nitrogen atom in the piperidine (B6355638) ring.
N-debenzylation: Removal of the benzyl (B1604629) group from the piperidine ring. researchgate.netresearchgate.net
Following these initial transformations, the resulting Phase I metabolites can undergo secondary (Phase II) conjugation reactions. The most prominent of these is Glucuronidation , where glucuronic acid is attached to the metabolites, particularly the O-demethylated products. longdom.org This process increases the water solubility of the metabolites, facilitating their excretion in the urine and bile. longdom.orgresearchgate.net
Use of Donepezil-d5 in Non-Targeted Metabolomics Approaches to Discover Novel Metabolites
The use of stable isotope-labeled internal standards, such as Donepezil-d5 (hydrochloride), is a cornerstone of modern mass spectrometry-based metabolomics for ensuring analytical accuracy. In non-targeted metabolomics, which aims to comprehensively profile all metabolites in a biological sample, Donepezil-d5 serves as a crucial reference compound. Its distinct mass shift allows for the confident identification of the parent drug from the complex matrix of endogenous molecules and facilitates the structural elucidation of previously unknown metabolites by recognizing the isotopic signature in related metabolic products.
Recent preclinical research employing non-targeted metabolomics has significantly expanded the known metabolic profile of donepezil. In vitro studies using human, rat, and mouse liver microsomes have successfully identified numerous metabolites. nih.govnih.gov One such study identified a total of 21 distinct donepezil metabolites, including 14 that had not been previously described. nih.govnih.gov The primary metabolic pathways elucidated through these advanced analytical techniques include O-demethylation, hydroxylation, N-oxidation, and N-debenzylation. nih.govnih.gov
Further in vivo investigations in rats have provided a more comprehensive picture of donepezil's biotransformation. A study utilizing a combination of non-targeted metabolomics and molecular networking identified a total of 50 metabolites in rat urine, feces, and liver samples. mdpi.comresearchgate.net Remarkably, 23 of these were novel discoveries, highlighting the power of this approach to uncover complex metabolic fates. mdpi.comresearchgate.net These in vivo studies confirmed that donepezil undergoes extensive biotransformation through its primary pathways, followed by secondary conjugation with glucuronic acid and sulfurous acid to facilitate excretion. mdpi.comresearchgate.net The identification of these numerous metabolites provides a deeper understanding of the drug's disposition and potential for drug-drug interactions.
Table 1: Summary of Donepezil Metabolites Identified via Non-Targeted Metabolomics in Preclinical Studies This table is interactive. You can sort and filter the data.
| Study Type | Animal Model/System | Total Metabolites Identified | Newly Identified Metabolites | Primary Metabolic Pathways Confirmed |
|---|---|---|---|---|
| In Vitro | Rat Liver Microsomes | 21 | 14 (across all species) | O-demethylation, Hydroxylation, N-oxidation, N-debenzylation |
| In Vitro | Mouse Liver Microsomes | 21 | 14 (across all species) | O-demethylation, Hydroxylation, N-oxidation, N-debenzylation |
| In Vitro | Human Liver Microsomes | 17 | 14 (across all species) | O-demethylation, Hydroxylation, N-oxidation, N-debenzylation |
Pharmacological Activity Assessment of Major Metabolites
In rat models, while DMDon is detectable in plasma, its concentration is significantly lower than that of the parent compound, reaching only about one-thirtieth of the donepezil concentration. longdom.org Studies measuring the maximum plasma concentrations (Cmax) of DMDon in rats after intravenous infusion of donepezil found values of 9.38 ng/mL and 13.3 ng/mL at parent drug doses of 1.25 and 2.5 mg/kg, respectively. researchgate.netnih.gov
Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool used in preclinical research to establish a quantitative link between the concentration of a drug in the body over time (pharmacokinetics) and its pharmacological effect (pharmacodynamics). researchgate.netnih.gov For donepezil, PK/PD models have been instrumental in understanding the relationship between its plasma concentrations and its primary mechanism of action—the inhibition of acetylcholinesterase (AChE). longdom.orgnih.gov
In animal models, particularly in rats, researchers have successfully constructed PK/PD models that can simulate and predict the time course of acetylcholine (B1216132) (ACh) levels in the brain based on the pharmacokinetic profile of donepezil. researchgate.netnih.gov These models often combine a pharmacokinetic component, which describes the drug's absorption, distribution, metabolism, and elimination, with a pharmacodynamic component, typically an indirect response model, that describes the drug's effect on ACh turnover. longdom.orgresearchgate.net
These simulation tools are valuable for several reasons. They allow for the prediction of pharmacodynamic effects at different dose levels, including those not explicitly tested, and can help in designing more efficient preclinical studies. researchgate.netnih.gov For instance, simulations have shown that while the pharmacokinetics of donepezil are nearly linear at higher doses, the corresponding change in brain ACh levels may follow a different, non-linear profile. researchgate.netnih.gov This understanding is crucial for anticipating the drug's efficacy and is vital for the development of new dosage forms, such as transdermal patches. longdom.org
Compartmental and Non-Compartmental PK Analysis in Animal Models
The analysis of pharmacokinetic data from animal studies can be approached using two primary methods: compartmental and non-compartmental analysis. gdddrjournal.com Both have been applied to preclinical donepezil research to characterize its kinetic properties.
Compartmental analysis involves fitting plasma concentration-time data to a mathematical model composed of one or more hypothetical "compartments." gdddrjournal.com This approach is widely used for donepezil, with a two-compartmental model being frequently and successfully applied to describe its pharmacokinetics in rats. researchgate.netnih.govresearchgate.net More complex, multi-compartment models have also been developed to describe drug flow for different routes of administration, such as intranasal delivery. mdpi.comnih.govresearchgate.net The strength of this method is its ability to provide a detailed picture of the drug's disposition and to predict drug concentrations over time. gdddrjournal.com
Non-compartmental analysis (NCA) , also known as a model-independent approach, calculates key pharmacokinetic parameters directly from the observed concentration-time data without assuming a specific compartmental structure. gdddrjournal.com Parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC) are determined using methods like the trapezoidal rule. gdddrjournal.com NCA is often valued for its simplicity and fewer assumptions, making it a robust method for bioequivalence studies. gdddrjournal.com
Table 2: Comparison of Pharmacokinetic Analysis Methods for Donepezil in Animal Models This table is interactive. You can sort and filter the data.
| Feature | Compartmental Analysis | Non-Compartmental Analysis (NCA) |
|---|---|---|
| Underlying Principle | Data is fitted to a specific multi-compartment model (e.g., two-compartment for donepezil). researchgate.netresearchgate.net | Calculates PK parameters directly from experimental data based on statistical moment theory. gdddrjournal.com |
| Key Assumptions | Assumes the body can be represented by a finite number of interconnected, kinetically homogenous compartments. | Assumes linear kinetics for the drug and its metabolites. gdddrjournal.com |
| Primary Output | Micro-rate constants (e.g., K12, K21), volumes of distribution, clearance. Provides a predictive equation for concentration over time. | Macro-parameters (e.g., AUC, Cmax, Tmax, half-life). gdddrjournal.com |
| Main Advantage | Predictive and descriptive power; can simulate concentration profiles under different conditions. gdddrjournal.com | Simplicity, fewer assumptions, and robustness. |
| Application to Donepezil | Commonly used to model plasma and brain kinetics, often with a two-compartment model in rats. researchgate.netnih.gov | Used for calculating key exposure parameters in various preclinical studies. |
Correlation of Donepezil Exposure with Pharmacodynamic Endpoints in Animal Models
A central goal of preclinical PK/PD research is to demonstrate a clear link between drug exposure and a measurable biological effect. For donepezil, studies in animal models have consistently established a strong correlation between its concentration in plasma and key pharmacodynamic endpoints related to its therapeutic action.
The primary pharmacodynamic endpoint for donepezil is the inhibition of acetylcholinesterase (AChE). A direct correlation has been observed between plasma donepezil concentrations and the extent of AChE inhibition. nih.govnih.gov In rats, the inhibition of AChE was found to be proportional to the plasma levels of the drug. longdom.org This relationship is often characterized by the absence of hysteresis, meaning the effect at a given concentration is the same regardless of whether concentrations are rising or falling, suggesting a direct and immediate link between plasma concentration and target engagement. longdom.org
A consequential endpoint is the resulting increase in extracellular acetylcholine (ACh) levels in the brain. Microdialysis studies in rats have shown that donepezil produces a significant and dose-dependent increase in ACh concentrations in the cerebral cortex and hippocampus. researchgate.net The timing of this increase in brain ACh closely follows the profile of donepezil concentrations in the plasma. longdom.org A substantial correlation has been demonstrated between the Area Under the plasma concentration-time Curve (AUC), representing total drug exposure, and the Area Under the Effect-time curve (AUE) for AChE inhibition, particularly after repeated dosing. longdom.orglongdom.org This linear relationship reinforces the principle that higher systemic exposure to donepezil leads to a greater and more sustained pharmacodynamic effect in preclinical models. longdom.org
Table 3: Correlation of Donepezil Exposure with Key Pharmacodynamic Endpoints in Rats This table is interactive. You can sort and filter the data.
| Pharmacokinetic Parameter | Pharmacodynamic Endpoint | Observation in Rat Models |
|---|---|---|
| Plasma Concentration | Acetylcholinesterase (AChE) Inhibition | A direct and proportional correlation is observed. nih.govnih.gov |
| Plasma Concentration | Extracellular Acetylcholine (ACh) Levels in Brain | The increase in brain ACh concentration coincides with plasma donepezil levels. longdom.org |
Pharmacodynamic and Neurobiological Research of Donepezil in Preclinical Models
Cholinesterase Inhibition Mechanisms
Donepezil (B133215) is a piperidine-based, reversible inhibitor of the enzyme acetylcholinesterase (AChE). nih.govnih.gov Its primary mechanism involves preventing the breakdown of the neurotransmitter acetylcholine (B1216132), thereby increasing its concentration at cholinergic synapses. nih.govwikipedia.org
Preclinical research has firmly established that donepezil is highly selective for acetylcholinesterase (AChE) with minimal affinity for butyrylcholinesterase (BuChE). nih.gov As a benzylpiperidine derivative, its chemical structure confers this high selectivity. nih.gov This specificity is considered a key feature, as AChE is the primary enzyme responsible for acetylcholine hydrolysis in the brain, while BuChE's role is less defined. nih.gov Studies comparing donepezil to other cholinesterase inhibitors highlight this selectivity. For instance, while carbamate (B1207046) derivatives show moderate selectivity and aminopyridine derivatives show little to no selectivity, donepezil stands out for its focused action on AChE. nih.gov
Table 1: In Vitro Inhibitory Potency and Selectivity of Various Cholinesterase Inhibitors This table is interactive. You can sort and filter the data.
| Compound | Type | AChE IC₅₀ (nM) | Selectivity Profile | Source |
|---|---|---|---|---|
| Donepezil | Benzylpiperidine | 6.7 | High for AChE over BuChE | nih.gov |
| TAK-147 | Benzylpiperidine | 12 | High for AChE over BuChE | nih.gov |
| Physostigmine | Carbamate | 0.67 | Moderate for AChE | nih.gov |
| Rivastigmine | Carbamate | 4.3 | Moderate for AChE | nih.gov |
| Tacrine | 4-Aminopyridine | 77 | No Selectivity | nih.gov |
| Ipidacrine | 4-Aminopyridine | 270 | No Selectivity | nih.gov |
In vitro kinetic studies have characterized donepezil as a reversible, mixed competitive and non-competitive inhibitor of AChE. researchgate.netresearchgate.net This mixed-mode inhibition indicates a complex binding mechanism. researchgate.net Donepezil interacts with multiple sites within the enzyme's structure. researchgate.netresearchgate.net
The AChE enzyme features a deep gorge containing two primary binding sites: the catalytic active site (CAS) at the base and the peripheral anionic site (PAS) near the entrance. nih.govmdpi.com Molecular modeling and kinetic evaluations confirm that donepezil exhibits dual-binding capabilities, interacting with both the CAS and the PAS simultaneously. researchgate.netresearchgate.net This dual interaction is crucial to its inhibitory effect, as it not only blocks the active site where acetylcholine is hydrolyzed but also interferes with substrate entry and allosteric modulation via the PAS. researchgate.netmdpi.com The inhibitory potency (IC₅₀) of donepezil against AChE has been consistently measured in the low nanomolar range, with one study reporting a value of 6.7 nM. nih.gov
Exploration of Neurobiological Effects in Cellular and Animal Models
By inhibiting AChE, donepezil effectively increases the synaptic availability of acetylcholine in the central nervous system. nih.govnih.govpatsnap.com Preclinical studies in animal models have directly demonstrated this effect. In rats, administration of donepezil resulted in elevated levels of CNS acetylcholine, which correlated with improved performance in learning and memory tasks. nih.gov
Intracerebral microdialysis in rats revealed that donepezil significantly increases the concentration of acetylcholine in the posterior insular cortex. nih.gov This enhancement of cholinergic activity is believed to be the primary mechanism behind its observed cognitive benefits. nih.govnih.gov The increased availability of acetylcholine enhances signaling across cholinergic pathways, which are critical for cognitive processes like memory and attention. drugbank.comfrontiersin.org
Beyond its primary action on cholinesterase, preclinical research has uncovered several non-cholinergic mechanisms of donepezil.
Sigma-1 (σ₁) Receptor Agonism: Donepezil exhibits a high binding affinity for sigma-1 (σ₁) receptors and functions as an agonist. nih.govnih.gov The σ₁ receptor is a unique intracellular chaperone protein involved in neuroprotection and neuroplasticity. nih.govnih.gov In a mouse model, the neuroprotective effects of donepezil against amyloid-beta (Aβ) induced memory impairment were found to be synergistic when combined with other selective σ₁ receptor agonists. nih.govresearchgate.netsigmaaldrich.com This interaction suggests that the σ₁ receptor is a significant target for donepezil's therapeutic actions, potentially modulating cholinergic systems and contributing to its neuroprotective profile. nih.govnih.gov
Ion Channel Modulation: Studies on isolated rat hippocampal neurons have shown that donepezil can reversibly inhibit voltage-gated sodium (Na+) and potassium (K+) channels. However, these effects were observed at concentrations that are likely higher than those achieved in clinical use, suggesting they may not be a primary contributor to its main therapeutic effects.
Preclinical evidence strongly suggests that donepezil possesses significant neuroprotective and anti-inflammatory properties that are independent of its cholinesterase inhibition. nih.govresearchgate.netbarrowneuro.orgnih.gov
Neuroprotective Effects: In various in vitro and in vivo models, donepezil has demonstrated a capacity to protect neurons from various insults. It has been shown to be effective against Aβ-induced toxicity, glutamate-induced excitotoxicity, and neuronal damage from oxygen-glucose deprivation. nih.gov Pre-treatment with donepezil led to greater morphological preservation of rat cortical neurons and significantly decreased the release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage. nih.gov
Modulation of Amyloid-Beta (Aβ) Induced Responses: Donepezil appears to directly interfere with the pathological cascade of amyloid-beta. It has been found to reduce the amount of Aβ fibrils and attenuate Aβ-induced toxicity in cell cultures. nih.gov In animal models, donepezil treatment has been shown to decrease the deposition of Aβ peptides. researchgate.net
Modulation of Neuroinflammation and Microglial Activation: Donepezil exerts potent anti-inflammatory effects by modulating the activity of microglia, the primary immune cells of the brain. researchgate.netnih.gov In response to inflammatory stimuli like lipopolysaccharide (LPS) or Aβ oligomers, donepezil significantly attenuates the release of pro-inflammatory mediators, including nitric oxide, tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β). nih.gov This is achieved by inhibiting key signaling pathways such as mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB). researchgate.netnih.gov In 5xFAD mice, a model for Alzheimer's disease, donepezil treatment significantly reduced the activation of both microglia and astrocytes induced by Aβ. nih.govresearchgate.netmdpi.com
Table 2: Summary of Preclinical Neuroprotective and Anti-inflammatory Findings for Donepezil This table is interactive. You can sort and filter the data.
| Effect | Model System | Key Findings | Source |
|---|---|---|---|
| Anti-Amyloid | Rat pheochromocytoma cells | Attenuated Aβ(25–35)-induced toxicity. | nih.gov |
| Anti-Amyloid | 5xFAD mouse model | Reduced Aβ-induced microglial and astrocytic activation. | nih.gov |
| Anti-inflammatory | Cultured microglial cells | Attenuated release of PGE2, IL-1β, TNF-α, and NO. | nih.gov |
| Anti-inflammatory | LPS-treated wild-type mice | Attenuated LPS-induced microglial activation. | nih.gov |
| Neuroprotection | Rat cortical neurons | Protected against oxygen-glucose deprivation-induced injury. | nih.gov |
| Signaling Pathway Modulation | Cultured microglial cells | Inhibited MAPK and NF-κB signaling pathways. | nih.gov |
| Signaling Pathway Modulation | BV2 microglial cells | Suppressed LPS-induced AKT/MAPK signaling and NLRP3 inflammasome. | nih.gov |
Assessment of Cognitive and Behavioral Performance in Animal Models (e.g., Memory and Learning Paradigms)
While specific studies on Donepezil-d5 (hydrochloride) are not available, research on the parent compound, Donepezil , has extensively utilized various animal models to assess its efficacy in improving cognitive and behavioral deficits. These studies are fundamental in establishing the compound's mechanism of action and its potential for treating cognitive impairment.
In preclinical research, Donepezil has been shown to enhance memory function and increase brain glucose metabolism in rat models of cognitive impairment. nih.govnih.gov Studies have demonstrated that it can improve spatial learning ability, reference memory, and working memory. nih.govresearchgate.net These effects are often evaluated using standardized behavioral tests such as the Morris water maze and passive avoidance tests. researchgate.net
For instance, in models of chemotherapy-induced cognitive impairment, often referred to as "chemobrain," treatment with Donepezil led to measurable improvements in cognitive performance. nih.govnih.gov Positron Emission Tomography (PET) analyses in these animal models revealed that while chemotherapy reduced glucose metabolism in key brain regions like the medial prefrontal cortex and hippocampus, subsequent treatment with Donepezil increased glucose metabolism in the bilateral frontal lobe, parietal lobe, and hippocampus, correlating with improved cognitive function. nih.govnih.gov
In transgenic mouse models of Alzheimer's disease (APP/PS1 mice), which exhibit progressive accumulation of β-amyloid plaques and cognitive decline, Donepezil has shown disease-modifying effects. nih.gov When administered at a pre-symptomatic stage, it was found to slow the deterioration of pathological markers. nih.gov
The neurobiological underpinnings of these cognitive enhancements are linked to Donepezil's role as a potent and selective acetylcholinesterase inhibitor. researchgate.net By inhibiting this enzyme, the drug increases the concentration of the neurotransmitter acetylcholine in the brain. researchgate.netlongdom.org In rat studies, oral administration of Donepezil dose-dependently increased extracellular acetylcholine concentrations in the cerebral cortex. researchgate.netlongdom.org This elevation of acetylcholine is believed to enhance cholinergic neurotransmission, which is crucial for learning and memory processes. scientificeuropean.co.uk
The table below summarizes representative findings from preclinical studies on Donepezil , illustrating the types of assessments and outcomes that would be relevant for its deuterated analog.
| Animal Model | Cognitive Deficit Model | Behavioral Test | Key Findings on Donepezil |
| Rats | Chemotherapy-induced ("Chemobrain") | Morris Water Maze, Passive Avoidance | Improved spatial learning, reference memory, and working memory. nih.govresearchgate.net |
| Rats | General Cognitive Assessment | Microdialysis | Dose-dependent increase in extracellular acetylcholine in the cerebral cortex. researchgate.netlongdom.org |
| APP/PS1 Mice | Alzheimer's Disease | Cognitive and Pathological Markers | Slowed deterioration of pathological markers when treatment started in a pre-symptomatic stage. nih.gov |
This table is illustrative of research on Donepezil, not Donepezil-d5 (hydrochloride).
Further research would be required to determine if Donepezil-d5 (hydrochloride) exhibits similar or altered pharmacodynamic and neuroprotective effects compared to its non-deuterated form.
Advanced Research Applications and Future Directions for Donepezil D5 Hydrochloride
Application in Drug Design and Development of Donepezil (B133215) Analogues
The structural scaffold of donepezil serves as a valuable template for the design of new and improved therapeutic agents. usp.br By systematically modifying its chemical structure, researchers can probe the interactions between the drug and its target enzyme, leading to the development of novel compounds with enhanced properties.
Structure-Activity Relationship (SAR) Studies for Novel Cholinesterase Inhibitors
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. In the context of donepezil, SAR studies involve synthesizing a series of analogues where specific parts of the molecule are altered to observe the effect on cholinesterase inhibition. usp.brnih.gov
Key structural components of donepezil, such as the N-benzylpiperidine moiety and the 5,6-dimethoxyindanone ring, are critical for its high affinity and selectivity for AChE. usp.brresearchgate.net The N-benzylpiperidine part interacts with the catalytic anionic site (CAS) of the enzyme, while the indanone portion binds to the peripheral anionic site (PAS). researchgate.net Research has shown that modifications to these regions significantly impact inhibitory potency. For instance, replacing the phenyl group of the benzyl (B1604629) moiety with a pyridine (B92270) ring can lead to inhibitors with equal potency to donepezil. nih.gov Similarly, a series of 22 donepezil analogues synthesized through alkylation and benzylation were found to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with many displaying lower inhibitory concentrations than the parent drug. nih.govnih.gov
| Structural Modification | Target Enzyme(s) | Impact on Inhibitory Activity (Compared to Donepezil) | Reference |
|---|---|---|---|
| Replacement of benzyl moiety's phenyl group with a pyridine ring | AChE | Maintained or similar potency | nih.gov |
| Alkylation/benzylation of the core structure | AChE, BChE | Many analogues showed increased potency (lower IC50 values) | nih.govnih.gov |
| Replacement of benzylpiperidine with benzylpiperazine | Cholinesterases | Resulted in molecules with promising anti-Alzheimer properties | usp.br |
| Conjugation of indanone part with N-benzylpyridinium moiety | Human AChE | Demonstrated potent inhibition (IC50 of 0.8 nM) | usp.br |
Computational Chemistry and Molecular Docking for Enzyme Interaction Prediction
Computational chemistry and molecular docking are powerful tools for predicting how a ligand, such as a donepezil analogue, will bind to its target protein. nih.gov These methods use computer simulations to model the three-dimensional interaction between the molecule and the enzyme's active site, providing insights into binding affinity and orientation. nih.govdergipark.org.tr
For donepezil and its analogues, docking studies are typically performed with the crystal structure of human acetylcholinesterase (e.g., PDB ID: 4EY7). nih.gov These simulations reveal key molecular interactions, such as π-π stacking, hydrogen bonding, and hydrophobic interactions, that stabilize the drug-enzyme complex. nih.govdergipark.org.tr For example, docking studies have shown that the benzyl moiety of donepezil forms critical π-π stacking interactions with amino acid residues like Trp86 and Tyr337 in the AChE active site. nih.govresearchgate.net By analyzing the predicted binding poses and energies of new analogues, researchers can prioritize the synthesis of compounds that are most likely to be potent inhibitors. nih.govdergipark.org.tr Molecular dynamics simulations further enhance these studies by revealing the stability of the ligand-protein complex over time. acs.orgusd.ac.id
| Donepezil Moiety | AChE Active Site Residue | Type of Interaction | Significance | Reference |
|---|---|---|---|---|
| Benzyl Group | Trp86, Tyr337 | π-π Stacking | Crucial for anchoring the inhibitor in the active site | nih.gov |
| Indanone Carbonyl | Phe295 | Hydrogen Bonding | Contributes to binding affinity | usp.br |
| Piperidine (B6355638) Moiety | Tyr337, Phe338 | π-Alkyl Interactions | Stabilizes binding at the peripheral anionic site (PAS) | nih.gov |
Development of Multi-Target Directed Ligands Based on Donepezil Scaffold
Given the multifactorial nature of Alzheimer's disease, which involves more than just cholinergic deficits, there is a growing interest in developing Multi-Target Directed Ligands (MTDLs). frontiersin.orgnih.gov This strategy involves designing a single molecule that can interact with multiple pathological targets, such as cholinesterases, monoamine oxidases (MAO), β-amyloid (Aβ) aggregation, and metal ion dysregulation. mdpi.comrsc.orgbenthamscience.com
The donepezil scaffold is an excellent starting point for creating such hybrid molecules. rsc.orgmdpi.com By combining the pharmacophore of donepezil with other active moieties, researchers have developed novel compounds with a broader spectrum of activity. mdpi.commdpi.com For example:
Donepezil-Curcumin Hybrids: One such compound demonstrated strong AChE inhibition, inhibited Aβ self-aggregation, and showed significant antioxidant and metal-chelating abilities. mdpi.com
Donepezil-Sulfonamide Hybrids: A compound from this series emerged as a promising lead with both AChE inhibitory potency (IC50 of 1.6 μM) and the ability to prevent Aβ aggregation (60.7% inhibition). mdpi.com
Phthalimide-Donepezil Hybrids: A lead compound from this class showed good AChE inhibition (IC50 of 4.2 μM) and was also a selective MAO-B inhibitor (IC50 of 8.2 μM). benthamdirect.com
ASS234: This MTDL, which combines a moiety from donepezil with a selective MAO-B inhibitor, is considered an advanced agent for preclinical studies. frontiersin.orgnih.gov
Role of Deuterated Compounds in Understanding Drug Disposition and Metabolism
Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, has become a valuable tool in drug discovery and development. wikipedia.orgnih.gov Replacing hydrogen atoms with deuterium at specific molecular positions can significantly alter a drug's metabolic profile without changing its fundamental pharmacological activity. aquigenbio.comingenza.com Donepezil-d5, where five hydrogen atoms are replaced by deuterium, exemplifies this strategy.
Investigation of Kinetic Isotope Effects on Metabolic Stability
The primary mechanism through which deuteration alters drug metabolism is the kinetic isotope effect (KIE). nih.gov The bond between carbon and deuterium (C-D) is stronger and more stable than the bond between carbon and hydrogen (C-H). wikipedia.orgnih.gov Consequently, enzymatic reactions that involve the cleavage of a C-H bond, a common step in drug metabolism by cytochrome P450 (P450) enzymes, proceed more slowly when a C-D bond must be broken instead. nih.govnih.gov
This slowing of the reaction rate is the KIE. If the cleavage of a specific C-H bond is the rate-limiting step in a drug's metabolic breakdown, replacing that hydrogen with deuterium can substantially decrease the rate of metabolism. nih.gov This leads to increased metabolic stability of the drug. ingenza.comjuniperpublishers.com The first report of a KIE in drug metabolism dates back to 1961 with the N-demethylation of morphine. nih.gov This principle is now intentionally applied to improve the properties of drug candidates. nih.govnih.gov
Deuteration as a Strategy to Optimize Pharmacokinetic Profiles in Preclinical Research
The enhanced metabolic stability afforded by deuteration can be strategically used to optimize a drug's pharmacokinetic (PK) profile in preclinical research. nih.govresearchgate.net By slowing down metabolism, deuteration can lead to several potential benefits:
Increased Half-Life: The drug remains in the body for a longer period. wikipedia.org
Reduced Formation of Metabolites: This can be particularly beneficial if a metabolite is associated with toxicity or if the parent drug is the primary active agent. nih.govnih.gov
Improved Bioavailability: A greater proportion of the administered dose may reach systemic circulation. nih.gov
These improvements can translate into a more favorable dosing regimen, such as less frequent administration, and a potentially better safety and efficacy profile. ingenza.com The use of deuterated compounds in PK studies also helps improve experimental accuracy by allowing for the co-administration of deuterated and non-deuterated versions of a drug, which can then be distinguished by mass spectrometry. Deutetrabenazine, the first FDA-approved deuterated drug, serves as a clinical proof-of-concept for this strategy, demonstrating that deuteration can lead to a clinically meaningful improvement in a drug's PK profile. wikipedia.orgnih.gov For Donepezil-d5, this strategy aims to leverage these principles to potentially offer an improved pharmacokinetic profile over its non-deuterated counterpart.
Advanced Imaging and Measurement Techniques
The development and application of advanced analytical and imaging techniques are crucial for elucidating the pharmacodynamics and mechanism of action of neuroactive compounds. For Donepezil, stable isotope-labeled variants like Donepezil-d5 (hydrochloride) play a pivotal role in quantitative bioanalysis, while radiolabeled analogues are essential for non-invasive imaging modalities. These advanced research applications provide invaluable insights into the drug's engagement with its target and its subsequent effects on neurochemistry.
Positron Emission Tomography (PET) Imaging with Radiolabeled Donepezil for Receptor Occupancy Studies in Animal Models
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the in-vivo visualization and quantification of biological processes. In preclinical drug development, PET is used to determine if a drug candidate reaches its intended target in the brain and to measure the degree of target engagement, a concept known as receptor occupancy. For Donepezil, the primary target is the enzyme acetylcholinesterase (AChE).
To visualize and quantify AChE distribution and occupancy by Donepezil, researchers have developed radiolabeled versions of the molecule suitable for PET imaging. The most prominent of these is Carbon-11 labeled Donepezil ([11C]Donepezil). nih.govresearchgate.net This radiotracer allows for the direct, non-invasive measurement of AChE density in the brain of living animal models. Preclinical evaluation of [11C]Donepezil in mice demonstrated favorable characteristics for a brain imaging agent, including high uptake in the brain and rapid clearance from the blood. nih.gov Studies in mice also indicated the formation of a polar radiometabolite that did not cross the blood-brain barrier, ensuring that the signal measured in the brain originates from the tracer itself. nih.govresearchgate.net
However, early pharmacological evaluations in rabbits showed that the regional brain distribution of [11C]Donepezil did not perfectly correlate with the known distribution of AChE, suggesting that the tracer's binding might be more complex than initially thought. nih.govresearchgate.net Despite this, [11C]Donepezil has proven useful for imaging cholinergic mechanisms. snmjournals.orgresearchgate.net The development of Fluorine-18 labeled analogues is also an area of interest, as the longer half-life of 18F (110 minutes) compared to 11C (20 minutes) offers logistical advantages for more extensive preclinical studies. nih.gov
Receptor occupancy studies involve administering the non-labeled drug (Donepezil) to an animal model, followed by the injection of the radiotracer ([11C]Donepezil). By comparing the PET signal in the drug-treated animal to that of a control animal, researchers can calculate the percentage of AChE enzymes that are occupied or blocked by the therapeutic drug. This provides critical information on the relationship between the dose of Donepezil administered and the level of target engagement in the brain. researchgate.net While the radiolabeled tracer is used for imaging, a stable isotope-labeled compound like Donepezil-d5 (hydrochloride) is essential for accurately measuring the plasma concentration of the non-radioactive drug during these studies, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Radiotracer | Animal Model | Key Findings | Reference |
|---|---|---|---|
| [11C]Donepezil | Mice | High brain uptake and rapid blood clearance. Formation of a single polar metabolite that did not enter the brain. | nih.gov |
| [11C]Donepezil | Rabbits | Regional brain distribution did not perfectly reflect the known distribution of acetylcholinesterase (AChE). | nih.gov |
Quantitative Measurement of Neurotransmitters and Metabolites in Biological Fluids (e.g., CSF)
Understanding how a drug modifies neurochemical pathways is fundamental to characterizing its mechanism of action. Donepezil's primary effect is to increase acetylcholine (B1216132) levels by inhibiting AChE, but its administration can also lead to downstream changes in other neurotransmitter systems. Advanced techniques are required to accurately measure these changes in biological fluids like cerebrospinal fluid (CSF) or brain microdialysate.
Microdialysis is a minimally invasive sampling technique used in preclinical animal models to measure the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions. nih.gov The collected samples (dialysates) are then analyzed using highly sensitive analytical methods, most commonly high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS). nih.govplos.org
In this context, stable isotope-labeled internal standards are indispensable for accurate quantification. Donepezil-d5 (hydrochloride), a deuterated analogue of Donepezil, serves this critical role. nih.gov Because it is chemically identical to Donepezil but has a higher mass, it can be added to a biological sample at a known concentration before processing. It co-elutes with the non-labeled analyte during chromatography but is distinguished by the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, any variability or loss during sample extraction and analysis can be precisely corrected for, ensuring high accuracy and reproducibility of the final measurement. nih.gov
Research using these techniques has provided detailed insights into Donepezil's neurochemical effects beyond the cholinergic system. A microdialysis study in rats investigated the acute effects of Donepezil administration on several key neurotransmitters. The findings revealed that Donepezil induces region-specific changes in dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) systems. nih.gov For instance, Donepezil was found to increase extracellular DA in the cortex and dorsal hippocampus, while NE levels increased in the cortex, dorsal hippocampus, and medial temporal cortex but decreased in the ventral hippocampus. nih.gov Interestingly, a decrease in extracellular serotonin was observed. nih.gov These findings suggest that the therapeutic effects of Donepezil may be mediated by a complex interplay of multiple neurotransmitter systems.
| Brain Region | Neurotransmitter / Metabolite | Observed Change After Acute Donepezil Administration | Reference |
|---|---|---|---|
| Cortex | Dopamine (DA) | Increase | nih.gov |
| Dorsal Hippocampus | Dopamine (DA) | Increase | nih.gov |
| Cortex | Norepinephrine (NE) | Increase | nih.gov |
| Dorsal Hippocampus | Norepinephrine (NE) | Increase | nih.gov |
| Medial Temporal Cortex | Norepinephrine (NE) | Increase | nih.gov |
| Ventral Hippocampus | Norepinephrine (NE) | Decrease | nih.gov |
| Multiple Regions | Serotonin (5-HT) | Decrease | nih.gov |
Q & A
Basic: What analytical methods are recommended for quantifying Donepezil-d5 (hydrochloride) purity in preclinical studies?
To ensure accurate quantification, high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection at 271 nm is recommended. Use a stainless-steel column (e.g., C18) with a mobile phase of phosphate buffer (pH adjusted) and methanol (e.g., 35:65 ratio) at 35°C and 1.4 mL/min flow rate. System suitability criteria include a peak area relative standard deviation (RSD) <3.0% and retention time consistency (±2%) . For deuterated analogs like Donepezil-d5, confirm isotopic purity via mass spectrometry (MS) to distinguish it from non-deuterated Donepezil .
Basic: How can researchers validate the stability of Donepezil-d5 (hydrochloride) under varying storage conditions?
Stability studies should assess:
- Thermal stability : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks, followed by HPLC-UV analysis to detect degradation products (e.g., hydrolysis or oxidation).
- Photostability : Expose samples to UV light (e.g., 320–400 nm) for 48 hours and monitor absorbance changes at 228–232 nm, 269–273 nm, and 313–317 nm .
- Humidity sensitivity : Store samples at 75% relative humidity and quantify water content via Karl Fischer titration, ensuring ≤0.5% weight loss .
Advanced: What experimental design optimizes the use of Donepezil-d5 as an internal standard in pharmacokinetic studies?
- Matrix selection : Use deuterated Donepezil-d5 to minimize matrix effects in biological fluids (e.g., plasma, cerebrospinal fluid). Validate recovery rates (>90%) via spiked samples .
- Calibration curves : Prepare linear ranges covering expected concentrations (e.g., 1–100 ng/mL) with R² >0.98. Include quality controls (QCs) at low, mid, and high concentrations .
- Cross-validation : Compare results with non-deuterated Donepezil to confirm isotopic fidelity and absence of interference .
Advanced: How can researchers reconcile discrepancies in reported IC₅₀ values for Donepezil-d5 against acetylcholinesterase (AChE)?
Reported IC₅₀ values vary (e.g., 6.7 nM for Donepezil vs. 8.12–11.6 nM for Donepezil-d5) due to:
- Enzyme source : Bovine vs. human AChE may exhibit differential sensitivity .
- Assay conditions : Adjust buffer pH (optimal: 7.4–8.0) and incubation time (15–30 minutes) to standardize activity measurements .
- Data normalization : Use reference inhibitors (e.g., physostigmine) as positive controls to calibrate inter-assay variability .
Basic: What are the critical parameters for chromatographic separation of Donepezil-d5 from its metabolites?
- Column chemistry : Use reversed-phase columns (e.g., C8 or C18) with 3–5 μm particle size for optimal resolution .
- Gradient elution : Start with 20% methanol:80% aqueous phase, increasing to 70% methanol over 15 minutes to resolve polar metabolites (e.g., dihydro-Donepezil) .
- Detection : MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 380→91 for Donepezil-d5) enhances specificity .
Advanced: How does deuterium labeling in Donepezil-d5 impact its pharmacokinetic profile compared to non-deuterated Donepezil?
Deuterium incorporation at specific positions (e.g., methylene groups) slows metabolic oxidation via the isotope effect , prolonging half-life (t½) and reducing clearance. Key considerations:
- In vitro assays : Compare hepatic microsomal stability using CYP3A4/2D6 isoforms to quantify metabolic rate differences .
- In vivo studies : Conduct crossover trials in rodent models, measuring plasma AUC and brain penetration via LC-MS/MS .
Basic: What quality control criteria are essential for synthesizing Donepezil-d5 (hydrochloride) with >98% purity?
- Heavy metal limits : Ensure ≤20 ppm via inductively coupled plasma mass spectrometry (ICP-MS) .
- Organic impurities : Quantify related substances (e.g., synthesis intermediates) to ≤0.1% via HPLC with photodiode array detection .
- Crystallinity : Confirm polymorphic consistency (e.g., Form I vs. Form II) using X-ray diffraction (XRD) .
Advanced: What strategies resolve conflicting data on Donepezil-d5’s neuroprotective efficacy in Alzheimer’s disease models?
- Model selection : Use transgenic mice (e.g., APP/PS1) with confirmed Aβ plaque pathology instead of acute toxin-induced models .
- Endpoint harmonization : Standardize cognitive assessments (e.g., Morris water maze) and biochemical markers (e.g., AChE activity, Aβ40/42 ratios) .
- Dose optimization : Conduct dose-response studies (0.1–10 mg/kg) to identify therapeutic windows avoiding off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
